N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-15-4-8-19(9-5-15)28(25,26)22-18-7-6-16-10-11-23(14-17(16)13-18)21(24)20-3-2-12-27-20/h2-9,12-13,22H,10-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMZZYTXQFQEIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the furan-2-carbonyl chloride. This intermediate is then reacted with 1,2,3,4-tetrahydroisoquinoline under controlled conditions to form the furan-2-carbonyl-tetrahydroisoquinoline derivative. The final step involves the sulfonation of the aromatic ring using 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid, while reduction of the carbonyl group can yield the corresponding alcohol.
Scientific Research Applications
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The furan ring and the tetrahydroisoquinoline moiety can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonamide group can enhance the compound’s binding affinity to its targets, making it a potent inhibitor or activator .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Key Observations :
- 4-Methyl vs.
- Trifluoroacetyl vs. Furan-2-carbonyl : The trifluoroacetyl group (strong electron-withdrawing) may improve metabolic stability but reduce bioavailability due to increased hydrophobicity .
- Tetrahydroisoquinoline vs.
Spectral and Physicochemical Properties
- IR Spectroscopy :
- Solubility : The 4-methyl group reduces polarity compared to the methoxy analogue, likely decreasing aqueous solubility but improving lipid membrane permeability .
Functional Group Impact on Reactivity
- Furan vs. Trifluoroacetyl : The furan’s aromaticity may engage in π-π stacking interactions absent in aliphatic trifluoroacetyl derivatives .
Biological Activity
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methylbenzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features. This compound combines a furan-2-carbonyl group with a tetrahydroisoquinoline moiety and a sulfonamide group, suggesting potential biological activities that merit detailed exploration.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 432.49 g/mol. Its structure includes:
- Furan-2-carbonyl group : Imparts reactivity and potential for biological interactions.
- Tetrahydroisoquinoline moiety : Known for various biological activities, including antitumor effects.
- Sulfonamide group : Commonly associated with antibacterial properties.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit significant biological activities. The specific biological activities of this compound require further investigation through pharmacological studies. Here are some potential areas of activity based on structural analysis:
| Biological Activity | Description |
|---|---|
| Enzyme Inhibition | Potential to inhibit specific enzymes due to structural similarity to known inhibitors. |
| Antimicrobial Activity | The sulfonamide group may confer antibacterial properties. |
| Antitumor Activity | Isoquinoline derivatives are often explored for their anticancer potential. |
| Neurological Effects | Possible applications in neuropharmacology given the isoquinoline structure's relevance in CNS activity. |
The mechanism by which this compound exerts its effects likely involves binding to specific biological targets such as enzymes or receptors. The furan ring and tetrahydroisoquinoline moiety are critical for binding affinity and specificity, potentially modulating the activity of enzymes involved in disease pathways.
Case Studies and Research Findings
-
Enzyme Inhibition Studies :
- A study indicated that derivatives similar to this compound could serve as effective inhibitors of key enzymes involved in metabolic pathways (e.g., protein kinases) . Further research is needed to confirm the specific inhibitory effects of this compound.
-
Antimicrobial Activity :
- Compounds containing sulfonamide groups have been shown to possess antibacterial properties against various strains . Investigating the specific activity of this compound against clinical isolates could yield valuable insights.
- Antitumor Potential :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
